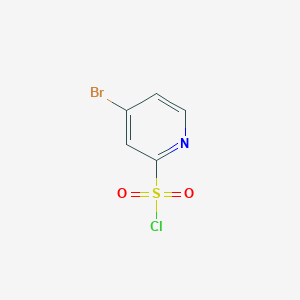

4-Bromopyridine-2-sulfonyl chloride

Descripción

The Strategic Significance of Pyridine (B92270) Derivatives as Chemical Scaffolds in Modern Synthesis

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical syntheses. numberanalytics.comwikipedia.org Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a versatile scaffold. numberanalytics.comwikipedia.org The nitrogen atom imparts a dipole moment and allows for a variety of chemical transformations. numberanalytics.com

The prevalence of the pyridine ring in numerous important compounds, including pharmaceuticals, agrochemicals, and functional materials, underscores its strategic importance. numberanalytics.comwikipedia.org Many drugs, such as antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate the pyridine moiety. numberanalytics.com In the agrochemical sector, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, they are integral to the synthesis of advanced materials like conducting polymers and luminescent substances. numberanalytics.com

The synthesis of pyridine derivatives has a rich history, with early methods dating back to the 19th century. numberanalytics.com Over time, classical methods like the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia, have been refined, and new, more efficient methodologies, including transition metal-catalyzed reactions, have been developed. numberanalytics.comacs.org Modern techniques offer convergent and single-step procedures for creating highly substituted pyridines, providing a valuable addition to the synthetic chemist's toolkit. acs.orgorganic-chemistry.org

Overview of Sulfonyl Chlorides as Potent Electrophilic Building Blocks in Organic Transformations

Sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl group (-SO2-) attached to a chlorine atom. molport.com They are highly reactive electrophiles, a property stemming from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. fiveable.me This high reactivity makes them powerful building blocks in a multitude of organic transformations. molport.comfiveable.me

A primary application of sulfonyl chlorides is in the synthesis of sulfonamides, which are crucial intermediates in the pharmaceutical, agrochemical, and materials industries. molport.com This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. molport.com Similarly, their reaction with alcohols yields sulfonate esters, another important class of organic intermediates. molport.comfiveable.me

The versatility of sulfonyl chlorides extends to their use in introducing the sulfonyl group into molecules, which can then be further functionalized or serve as a protecting group. fiveable.me They are key reagents in the formation of sulfones and other sulfur-containing compounds. fiveable.me The development of methods for the synthesis of sulfonyl chlorides, such as the conversion of sulfonic acids or the more recent functionalization of primary sulfonamides, highlights their continued importance in organic synthesis. nih.gov

Research Landscape and Rationale for Focused Investigation on 4-Bromopyridine-2-sulfonyl chloride

The specific compound, this compound, combines the structural features of both a pyridine derivative and a sulfonyl chloride. This unique combination makes it a subject of interest for chemical research. A focused investigation into this compound is warranted due to its potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom on the pyridine ring offers a site for further functionalization through various cross-coupling reactions, while the sulfonyl chloride group provides a reactive handle for introducing the pyridylsulfonyl moiety into a target structure.

Historical Context and Evolution of Pyridine Sulfonyl Chloride Chemistry

The chemistry of pyridine derivatives has a long history, with the initial isolation of pyridine from coal tar. wikipedia.org The structural similarity to benzene was proposed in the latter half of the 19th century. wikipedia.org The development of synthetic methods for pyridine derivatives began in the 1880s. wikipedia.org

The synthesis of sulfonyl chlorides has also been a long-standing area of organic chemistry. Traditional methods often involved the use of strong and sometimes unselective reagents to convert sulfonic acids into sulfonyl chlorides. nih.gov Over the years, milder and more selective methods have been developed. nih.govresearchgate.net

The combination of these two areas of chemistry, in the form of pyridine sulfonyl chlorides, has led to the creation of a valuable class of reagents. The synthesis of various pyridine sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, is an active area of research, with new methods being developed to improve efficiency and reduce waste. google.comgoogle.com These compounds are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.comalfa-chemistry.com |

| CAS Number | 1060808-87-8 | nih.govalfa-chemistry.com |

| Molecular Formula | C5H3BrClNO2S | nih.govalfa-chemistry.com |

| Molecular Weight | 256.51 g/mol | nih.govalfa-chemistry.com |

| Canonical SMILES | C1=CN=C(C=C1Br)S(=O)(=O)Cl | nih.govalfa-chemistry.com |

| InChI Key | IHFLWMCWRPGYNP-UHFFFAOYSA-N | nih.govsigmaaldrich.comalfa-chemistry.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFLWMCWRPGYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693288 | |

| Record name | 4-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060808-87-8 | |

| Record name | 4-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromopyridine 2 Sulfonyl Chloride

Electrophilic Character and Reaction Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride group in 4-bromopyridine-2-sulfonyl chloride is a powerful electrophile, making it a valuable reagent in organic synthesis. nih.govresearchgate.net The sulfur atom is electron-deficient due to the presence of two highly electronegative oxygen atoms and a chlorine atom. This inherent electrophilicity allows for a variety of nucleophilic substitution reactions.

The reaction pathways of sulfonyl chlorides are diverse. They readily react with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other sulfur-containing compounds. nih.govresearchgate.net The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

A plausible mechanism for the reactions of sulfonyl chlorides involves the initial activation of the sulfonyl group. For instance, in the presence of a base, the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. acs.org This process is often facilitated by the use of a suitable solvent and may be catalyzed by various agents. acs.org

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, making this compound a versatile building block for the synthesis of various derivatives.

Formation of Sulfonamides: Scope and Limitations with Various Amines

The reaction of this compound with primary and secondary amines is a cornerstone method for the synthesis of sulfonamides. nih.gov This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govorganic-chemistry.org The scope of this reaction is broad, accommodating a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. nih.govprinceton.edu

The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established and efficient process. nih.gov However, certain limitations exist. For instance, sterically hindered amines may react sluggishly. In some cases, alternative methods, such as the use of N-silylamines, can provide higher yields. nih.gov N-silylamines react readily with sulfonyl chlorides to produce sulfonamides, with the formation of a stable silicon-halogen bond as a driving force. nih.gov

| Amine Type | Reactivity with this compound | Notes |

| Primary Aliphatic Amines | High | Generally proceeds smoothly to give good yields of the corresponding sulfonamide. |

| Secondary Aliphatic Amines | High | Similar to primary amines, these are effective nucleophiles in this reaction. |

| Primary Aromatic Amines | Moderate to High | Reactivity can be influenced by substituents on the aromatic ring. |

| Secondary Aromatic Amines | Moderate | Steric hindrance can play a role in reducing the reaction rate. |

| N-Silylamines | High | Offer an alternative route, often providing excellent yields. nih.gov |

Synthesis of Sulfonates and Sulfonyl Esters

This compound can be converted to sulfonates and sulfonyl esters through reactions with appropriate nucleophiles. nih.govnih.gov The synthesis of these compounds often involves the reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base. nih.gov These reactions are valuable for introducing the sulfonyl moiety into a variety of molecular scaffolds. researchgate.netnih.gov

The formation of sulfonate esters from sulfonyl chlorides is a versatile transformation. nih.gov For example, the reaction of a sulfonyl chloride with an alcohol in the presence of a base like pyridine (B92270) yields the corresponding sulfonate ester. libretexts.org This method is widely used in organic synthesis.

Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding sulfonate esters. libretexts.orglibretexts.org This transformation is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl generated during the reaction. libretexts.org

The mechanism of this reaction involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This is followed by the expulsion of the chloride ion to form the sulfonate ester. The reaction with phenols can be facilitated by the use of a base to generate the more nucleophilic phenoxide ion. researchgate.net

| Nucleophile | Product | Reaction Conditions |

| Alcohols | Sulfonate Esters | Typically requires a base like pyridine. libretexts.org |

| Phenols | Sulfonate Esters | Often carried out in the presence of a base to form the phenoxide. researchgate.net |

Cross-Coupling and Desulfonylation Reactions

Recent advances in organic synthesis have expanded the utility of sulfonyl chlorides beyond simple nucleophilic substitution reactions.

Transition-Metal-Catalyzed Cross-Couplings of Sulfonyl Chlorides

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While traditionally focused on aryl halides, recent studies have demonstrated the potential of sulfonyl chlorides as coupling partners. These reactions often proceed via a desulfonylative pathway, where the sulfonyl group is extruded as sulfur dioxide.

Various transition metals, including palladium and copper, have been employed to catalyze the cross-coupling of sulfonyl chlorides with a range of coupling partners. rsc.orgresearchgate.netnih.gov These reactions provide access to a diverse array of compounds that would be challenging to synthesize using traditional methods. The development of ligand-free catalytic systems is also an area of active research, aiming for more cost-effective and sustainable processes. rsc.org

Transition-Metal-Free Amination of Pyridine Sulfonyl Chlorides Using Magnesium Amides

A significant advancement in the synthesis of pyridylsulfonamides is the development of transition-metal-free amination methods. Research has demonstrated that pyridine-2-sulfonyl chlorides can react efficiently with magnesium amides of the type R₂NMgCl·LiCl to yield the corresponding sulfonamides. researchgate.netnih.gov This method circumvents the need for transition-metal catalysts, offering a more direct and often milder route for the formation of the S-N bond. nih.gov

The reaction proceeds via nucleophilic attack of the magnesium amide on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The use of the LiCl adduct enhances the solubility and reactivity of the magnesium amide. This methodology has been successfully applied to various N-heterocyclic sulfonyl chlorides, including pyridine derivatives. nih.govfigshare.com The process is notable for its functional group tolerance and has been used to prepare a range of 2,3-functionalized pyridines through a sequence involving directed ortho-magnesiation followed by amination. researchgate.netnih.gov

Table 1: Examples of Transition-Metal-Free Amination

| Amine Source (R₂NH) | Reagent | Product Type | Reference |

|---|---|---|---|

| Various cyclic and acyclic amines | R₂NMgCl·LiCl | Pyridine-2-sulfonamides | researchgate.netnih.gov |

| Aniline derivatives | R₂NMgCl·LiCl | N-Aryl-pyridine-2-sulfonamides | researchgate.net |

Reactivity of the Bromine Substituent on the Pyridine Ring

The C4-bromo substituent on the pyridine ring is a key functional handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine atom at the C4 position of the pyridine ring serves as an excellent electrophilic partner in these transformations. sigmaaldrich.cnlibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. The reactivity of halopyridines in Suzuki coupling is well-established. For dihalogenated pyridines, such as 2,4-dichloropyridine, selective coupling can be achieved, often favoring the more reactive position adjacent to the nitrogen (C2). nih.gov However, ligand choice can steer the selectivity to the C4 position. nih.gov In the case of this compound, the C4-bromo position is activated for coupling.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups, proceeding under mild conditions. wikipedia.orgyoutube.com The general reactivity order for the halide is I > OTf > Br > Cl. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the bromopyridine and an amine. wikipedia.orglibretexts.org It has become a general method for synthesizing arylamines from aryl halides. researchgate.netorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl bromides. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C4-Br

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR')₂ | C-C (sp²-sp²) | Versatile, functional group tolerant. libretexts.org |

| Sonogashira | R-C≡CH | C-C (sp²-sp) | Requires Pd and Cu(I) catalysts, mild conditions. libretexts.orgyoutube.com |

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the nitrogen atom. wikipedia.orgstackexchange.com The nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. stackexchange.comlibretexts.org

In this compound, the C4 position is highly activated towards SNAr. This is due to the combined electron-withdrawing effects of the ring nitrogen and the potent sulfonyl chloride group at the C2 position. A nucleophile attacks the C4 carbon, displacing the bromide leaving group. This mechanism allows for the direct introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position. youtube.com

Grignard and Organolithium Reagent Chemistry with Bromopyridines

The chemistry of Grignard and organolithium reagents with bromopyridines is complex due to the multiple reactive sites. The direct formation of a Grignard reagent at the C4 position of this compound (i.e., forming 4-(chloromagnesio)pyridine-2-sulfonyl chloride) is generally not feasible. The highly nucleophilic and basic Grignard or organolithium moiety would readily react with the electrophilic sulfonyl chloride group of another molecule. libretexts.org

However, external Grignard reagents can be used to effect transformations on bromopyridines. Recent studies have shown that Grignard reagents can couple with 2- or 4-bromopyridines, promoted by purple light, in a transition-metal-free process involving a single electron transfer (SET) mechanism. organic-chemistry.orgnih.gov Another pathway involves a Chichibabin-type reaction where a Grignard reagent attacks the pyridine ring of a 4-sulfonylpyridine, leading to alkylation or arylation. researchgate.net The interaction of organometallic reagents with the sulfonyl chloride group itself, leading to the formation of sulfoxides or other sulfur-containing compounds after workup, is also a possible reaction pathway. libretexts.org

Reactivity at the Pyridine Nitrogen Atom

N-Sulfonylation Reactions and Pyridinium (B92312) Salt Formation

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing it to react with various electrophiles to form pyridinium salts. wikipedia.org This reactivity, however, is significantly modulated by the substituents on the pyridine ring. In this compound, the strong electron-withdrawing nature of both the bromo and sulfonyl chloride groups substantially reduces the basicity and nucleophilicity of the nitrogen atom.

Consequently, forming a pyridinium salt from this compound typically requires a potent electrophile. The most common method for forming pyridinium salts is through N-alkylation using alkyl halides. nih.gov While direct N-sulfonylation of this specific molecule is less common, the general principle involves the attack of a pyridine nitrogen onto an electrophilic sulfur center. For instance, N-aminopyridinium salts can undergo N-sulfonylation with an appropriate sulfonyl chloride. nih.gov The formation of pyridinium salts is a key strategy in modifying the reactivity of the pyridine ring, often activating it for subsequent transformations. chemistryviews.orgrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Magnesium amides (R₂NMgCl·LiCl) |

| Pyridylsulfonamides |

| Triflic anhydride (B1165640) |

| Organoboron reagents (boronic acids, boronic esters) |

| Terminal alkynes |

| Amines (primary, secondary) |

| Grignard reagents (RMgX) |

| Organolithium reagents (RLi) |

| Alkyl halides |

| N-aminopyridinium salts |

| Meisenheimer complex |

| 2,4-dichloropyridine |

| 4-(chloromagnesio)pyridine-2-sulfonyl chloride |

| 4-sulfonylpyridines |

| Sulfoxides |

Protonation and Salt Formation

The pyridine nitrogen in this compound is basic and can be protonated to form pyridinium salts. pipzine-chem.com The formation of such salts is a key initial step in several reactions. For instance, in the sulfonylation of 4-alkylpyridines, the first step is the N-sulfonylation of the pyridine substrate to yield a pyridinium salt. nih.gov This activation of the pyridine ring is crucial for the subsequent steps of the reaction mechanism.

The general reactivity of the sulfonyl chloride group is towards nucleophiles. pipzine-chem.com In the context of salt formation, the pyridinium salt intermediate makes the picolyl position more acidic and susceptible to deprotonation by a base like triethylamine (B128534) (Et₃N). nih.gov This leads to the formation of an alkylidene dihydropyridine (B1217469) intermediate, a key species in the formal C-H activation pathway. nih.gov

Formal C–H Activation and Direct Sulfonylation of Pyridine Side Chains

A significant application of this compound and related aryl sulfonyl chlorides is the direct C-sulfonylation of 4-alkylpyridines, which represents a formal C–H activation of the picolyl position. nih.gov This transformation converts 4-picoline derivatives into the corresponding aryl picolyl sulfones. nih.gov

The reaction is typically carried out in the presence of a base, such as triethylamine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The proposed mechanism involves the initial N-sulfonylation of the 4-alkylpyridine to form a pyridinium salt. nih.gov This salt then undergoes deprotonation at the picolyl position to form an alkylidene dihydropyridine intermediate. nih.gov This intermediate then reacts with another molecule of the sulfonyl chloride, leading to the formation of the C-sulfonylated product. nih.gov

This method has been shown to be effective for a variety of 4-alkylpyridines and aryl sulfonyl chlorides, affording the desired sulfones in good to excellent yields. nih.gov The reaction is compatible with various functional groups on both the pyridine and the sulfonyl chloride. nih.gov

Below is a table summarizing the results of the reaction of 4-ethylpyridine (B106801) with various aryl sulfonyl chlorides. nih.gov

| Entry | Aryl Sulfonyl Chloride | Time (h) | Yield (%) |

| 1 | Benzenesulfonyl chloride | 1.5-8 | Good |

| 2 | 2,4,6-Trimethylbenzenesulfonyl chloride | 1.5-8 | Good |

| 3 | 2,4,6-Triisopropylbenzenesulfonyl chloride | 1.5-8 | Good |

| 4 | 4-Nitrobenzenesulfonyl chloride | 1.5-8 | Good |

| 5 | 2-Nitrobenzenesulfonyl chloride | - | Unsuccessful |

| 6 | 1-Naphthalenesulfonyl chloride | 1.5-8 | Good |

| 7 | 2-Pyridylsulfonyl chloride | 1.5 | 81 |

It is noteworthy that the reaction was unsuccessful with 2-nitrobenzenesulfonyl chloride and alkyl sulfonyl chlorides like methanesulfonyl chloride. nih.gov

Regioselectivity and Stereoselectivity in Transformations Involving this compound

The direct sulfonylation of 4-alkylpyridines using aryl sulfonyl chlorides, including this compound, exhibits high regioselectivity for the picolyl C-H bond. nih.gov This selectivity arises from the specific mechanistic pathway involving the formation of the N-sulfonyl pyridinium salt, which activates the picolyl protons for deprotonation. nih.gov The subsequent reaction with the sulfonyl chloride occurs specifically at this activated position.

For instance, in the reaction of 4-ethylpyridine with various aryl sulfonyl chlorides, the sulfonylation occurs exclusively at the methylene (B1212753) carbon of the ethyl group. nih.gov Similarly, studies on the direct C-4 alkylation of pyridines have highlighted the challenge of achieving regioselectivity, often requiring the use of pre-functionalized materials or blocking groups to direct the reaction to the desired position. nih.gov

While the direct sulfonylation of the pyridine side chain is highly regioselective, information regarding the stereoselectivity of reactions involving this compound is less documented in the provided search results. The primary focus of the available literature is on the regioselective C-H functionalization. nih.govnih.govnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

4-Bromopyridine-2-sulfonyl chloride as a Core Building Block for Diverse Molecular Architectures

The inherent reactivity of this compound makes it an ideal starting material for generating a variety of molecular scaffolds. clearsynth.combldpharm.comsigmaaldrich.com The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamide, sulfonate ester, and thiosulfonate linkages, respectively. This reactivity is fundamental to its application as a building block.

Simultaneously, the bromine atom at the 4-position of the pyridine (B92270) ring can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are commonly employed to introduce diverse aryl, heteroaryl, or alkyl groups at this position. guidechem.com This dual reactivity allows for a modular and convergent approach to complex molecule synthesis, where different fragments can be systematically introduced to build up the desired molecular architecture.

Design and Synthesis of Pharmacologically Relevant Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this compound serves as a key precursor in this endeavor. alfa-chemistry.comnih.govucl.ac.ukresearchgate.netresearchgate.net The reaction of the sulfonyl chloride group with primary or secondary amines is a robust and high-yielding method for the preparation of a diverse library of sulfonamide derivatives. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

The resulting 4-bromo-N-substituted-pyridine-2-sulfonamides are valuable intermediates themselves. The bromine atom can be further functionalized, allowing for the introduction of additional diversity and the fine-tuning of physicochemical and pharmacological properties. This strategy has been instrumental in the development of compounds with a wide range of biological activities.

| Reagent Class | Reaction Type | Resulting Functional Group |

| Primary Amines | Nucleophilic Acyl Substitution | Secondary Sulfonamide |

| Secondary Amines | Nucleophilic Acyl Substitution | Tertiary Sulfonamide |

| Alcohols | Nucleophilic Acyl Substitution | Sulfonate Ester |

| Thiols | Nucleophilic Acyl Substitution | Thiosulfonate |

Construction of Complex Heterocyclic Systems

The reactivity of this compound extends to the construction of more elaborate heterocyclic frameworks, which are prevalent in many biologically active molecules.

The strategic positioning of the reactive sites in this compound facilitates the synthesis of novel condensed and fused heterocyclic systems. researchgate.netresearchgate.net For instance, intramolecular cyclization reactions can be designed where the sulfonyl group or a derivative thereof reacts with a substituent introduced at the 4-position via the bromine atom. This approach has led to the creation of unique polycyclic structures with potential applications in materials science and medicinal chemistry. Research has demonstrated the synthesis of novel condensed heterocycles through multi-component reactions involving similar bromo-substituted pyridine sulfonyl chlorides. researchgate.net

The pyridine nitrogen atom in this compound and its derivatives can act as a ligand for various metal ions. nih.gov This property, combined with the ability to introduce diverse functionalities through the sulfonyl chloride and bromo groups, makes it a valuable scaffold for designing novel ligands for catalysis and materials science. By carefully selecting the substituents, the electronic and steric properties of the resulting ligands can be tailored to achieve specific catalytic activities or material properties.

Role as an Intermediate in Drug Discovery and Development Programs

The versatility of this compound has established it as a key intermediate in numerous drug discovery and development programs. clearsynth.comresearchgate.netresearchgate.netnih.govresearchgate.net Its ability to serve as a scaffold for the synthesis of diverse compound libraries makes it an invaluable tool for identifying new lead compounds.

The sulfonamide functional group is a well-known pharmacophore in a variety of anti-infective agents. nih.govresearchgate.net By incorporating the 4-bromopyridine (B75155) moiety, medicinal chemists can explore new chemical space and potentially overcome existing drug resistance mechanisms. The synthesis of novel quinoline (B57606) derivatives, structurally related to pyridine, has shown promise in the development of new anticancer and antimicrobial candidates. rsc.org The general class of sulfonamides has a long history of use as antibacterial agents, and the development of novel derivatives remains an active area of research. nih.gov

Intermediates for Cancer Treatment and Neuroprotection

The unique structural features of this compound make it a valuable precursor for the synthesis of novel compounds with potential applications in oncology and neuroprotection. The presence of the reactive sulfonyl chloride group allows for the facile introduction of the 4-bromopyridine-2-sulfonyl moiety onto various molecular scaffolds, a common strategy in the design of new therapeutic agents.

While direct studies specifically detailing the use of this compound in the synthesis of anticancer agents are not extensively documented in publicly available research, the broader class of sulfonamide derivatives has been a major focus in cancer research. nih.gov Sulfonamides, which can be readily synthesized from sulfonyl chlorides like this compound, are known to exhibit a wide range of pharmacological activities, including anticancer properties. nih.gov The pyridine ring itself is a privileged scaffold in medicinal chemistry, and its incorporation into larger molecules can significantly influence their biological activity.

In the context of neuroprotection, research into compounds with a pyridine-based structure has shown promise. For instance, studies on 5-(4-pyridinyl)-1,2,4-triazole derivatives have identified compounds with neuroprotective effects in models of Parkinson's disease. nih.gov These compounds were found to reduce the aggregation of α-synuclein, a protein implicated in the pathology of the disease. nih.gov Although these studies did not directly utilize this compound, they highlight the potential of the pyridinyl moiety in the design of neuroprotective agents. The ability of this compound to introduce a substituted pyridine ring makes it a relevant starting material for the exploration of new neuroprotective compounds.

The general synthetic route to these potential therapeutic agents involves the reaction of this compound with a suitable amine, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry, allowing for the combination of different molecular fragments to create a diverse library of compounds for biological screening.

Synthesis of Chemical Probes for Biological and Chemical Biology Studies

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to investigate their function and role in disease. The development of novel chemical probes often relies on versatile building blocks that can be readily modified to incorporate reporter tags or reactive groups.

Sulfonyl fluorides, which are closely related to sulfonyl chlorides, have emerged as valuable warheads for the development of covalent chemical probes. nih.gov These probes can form stable covalent bonds with specific amino acid residues on their target proteins, enabling detailed biochemical and structural studies. nih.gov While research directly employing this compound for the synthesis of chemical probes is not widely reported, its reactive nature makes it a candidate for the development of such tools.

For example, the development of sulfonyl fluoride (B91410) chemical probes has been instrumental in advancing the discovery of modulators for challenging drug targets like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org These probes have enabled the detailed study of the structure-activity relationships of cereblon modulators. rsc.org The principles used in the design of these sulfonyl fluoride probes could potentially be adapted to sulfonyl chlorides like this compound for the development of novel probes targeting other proteins of interest.

The synthesis of such a chemical probe would typically involve the reaction of this compound with a linker molecule that contains a reporter group, such as a fluorophore or a biotin (B1667282) tag. This would generate a bifunctional molecule capable of both binding to a target protein via the sulfonamide linkage and being detected through the reporter group.

Characterization Methodologies for 4 Bromopyridine 2 Sulfonyl Chloride and Its Synthetic Products

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods provide detailed information about the molecular framework, the types of atoms, and their connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds. ¹H and ¹³C NMR spectra offer insights into the hydrogen and carbon environments within a molecule, respectively.

In the ¹H NMR spectrum of a derivative, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine, the proton signals are observed at specific chemical shifts. For instance, a doublet signal appearing between 8.73 and 8.99 ppm is attributed to the deshielded H-3 proton. The H-4 proton presents as a doublet of doublets at 4.29 ppm due to its coupling with the vicinal H-3 and H-18 protons. mdpi.com For a related cyclized product, the H-4 proton signal shifts to a doublet at 4.32 ppm. mdpi.com The methine proton of the 1-methylethyl group in this derivative is identified by a septet of doublets at 2.40 ppm. mdpi.com In other derivatives, the isopropyl substituent shows a septet for the H-18 proton around 3.26-3.29 ppm and a shielded doublet for the two methyl groups at approximately 1.35-1.36 ppm. mdpi.com

The ¹³C NMR spectrum of N-acylated L-valine derivative 5 showed a signal for the C-4 carbon at 58.43 ppm. mdpi.com The methine carbon (C-18) of the 1-methylethyl group appeared at 29.48 ppm, while the non-equivalent C-19 and C-20 carbons resonated at 18.61 and 19.25 ppm. mdpi.com Upon cyclization to form a related compound, the C-4 signal shifted downfield to 71.04 ppm, a change of 12.61 ppm. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. bas.bg For example, COSY spectra can reveal proton-proton coupling networks, while HMBC spectra can identify long-range correlations between protons and carbons, aiding in the definitive assignment of complex structures. bas.bg

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of 4-Bromopyridine-2-sulfonyl chloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 8.73-8.99 (d) | - |

| H-4 | 4.29 (dd) | 58.43 |

| H-18 (isopropyl) | 2.40 (spt d) | 29.48 |

| H-19, H-20 (isopropyl) | - | 18.61, 19.25 |

Data derived from a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing its exact mass. The molecular formula of this compound is C₅H₃BrClNO₂S. alfa-chemistry.com Its exact mass, as determined by computational methods, is 254.87564 Da. nih.gov This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. HRMS is also instrumental in characterizing the products of reactions involving this compound, confirming the incorporation of the sulfonyl chloride moiety and other substituents.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups.

The IR spectrum of a compound containing a sulfonyl chloride group (SO₂Cl) would be expected to show strong, characteristic absorption bands for the S=O stretching vibrations. Typically, these appear in the regions of 1375-1450 cm⁻¹ (asymmetric stretch) and 1180-1190 cm⁻¹ (symmetric stretch). The presence of an aromatic pyridine (B92270) ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. lumenlearning.com The C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

In the context of its synthetic products, such as amides or esters formed from the sulfonyl chloride, new characteristic peaks would appear. For example, the formation of a sulfonamide (SO₂NHR) would introduce N-H stretching vibrations around 3300-3500 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching frequency in amide derivatives would be observed in the range of 1630-1695 cm⁻¹.

Table 2: General IR Absorption Ranges for Functional Groups Relevant to this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000-3100 | Stretch |

| S=O (in SO₂Cl) | 1375-1450, 1180-1190 | Asymmetric & Symmetric Stretch |

| Aromatic C=C | 1400-1600 | In-ring Stretch |

| C-Br | Below 800 | Stretch |

| N-H (in sulfonamides) | 3300-3500 | Stretch |

| C=O (in amides) | 1630-1695 | Stretch |

Data compiled from general IR spectroscopy principles. lumenlearning.compressbooks.pub

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound is an aromatic system, and as such, it will exhibit characteristic UV absorptions. These absorptions are typically due to π → π* and n → π* electronic transitions. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyridine ring.

For instance, the introduction of a sulfonyl chloride group and a bromine atom can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted pyridine. The UV-Vis spectra of synthetic products derived from this compound will also be informative. Changes in the conjugation system upon reaction will lead to shifts in the absorption maxima, providing evidence for the formation of the desired product. For example, in a study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, UV/Vis spectroscopy was used as one of the techniques to confirm the structures of the synthesized compounds. mdpi.com

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and, in some cases, separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by integrating the area of the peak corresponding to the desired product and expressing it as a percentage of the total peak area.

In a study of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, reversed-phase HPLC was utilized to verify the purity of the synthesized compounds. mdpi.com Furthermore, when chiral derivatives are synthesized, HPLC with a chiral stationary phase is the method of choice for determining the enantiomeric excess (ee). This is crucial in pharmaceutical and biological applications where one enantiomer may have the desired activity while the other is inactive or even detrimental. The two enantiomers will have different retention times on a chiral column, allowing for their separation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical tool in the study of this compound and its derivatives. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust method for identifying compounds, assessing their purity, and monitoring the progress of chemical reactions in real-time.

In the context of synthesizing derivatives from this compound, LC-MS is crucial for confirming the formation of the desired product and identifying any by-products or unreacted starting materials. For instance, in the synthesis of novel sulfonamide derivatives, LC-MS analysis would be used to verify the presence of the target molecule by detecting its specific mass-to-charge ratio (m/z). The retention time from the liquid chromatography component further aids in the identification and separation of different compounds within a reaction mixture.

A key application of LC-MS is in the high-throughput screening of new chemical entities. Researchers synthesizing libraries of compounds derived from this compound rely on the speed and sensitivity of LC-MS to quickly confirm the successful synthesis of each new molecule.

Below is a representative data table showcasing the type of information obtained from an LC-MS analysis for a hypothetical reaction product of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z ([M+H]⁺) | Retention Time (min) |

| This compound | C₅H₃BrClNO₂S | 256.51 | 257.9 | 2.1 |

| N-(Phenyl)-4-bromopyridine-2-sulfonamide | C₁₁H₉BrN₂O₂S | 313.17 | 314.0 | 3.5 |

| N-(4-Fluorophenyl)-4-bromopyridine-2-sulfonamide | C₁₁H₈BrFN₂O₂S | 331.17 | 332.0 | 3.7 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for the structural elucidation of this compound and its synthetic products, offering precise information on bond lengths, bond angles, and conformational arrangements within the crystal lattice.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. For complex molecules derived from this compound, X-ray crystallography can confirm the regiochemistry and stereochemistry of the synthetic product, which is often challenging to establish by other spectroscopic methods alone.

While obtaining a crystal structure for the reactive starting material, this compound, can be challenging due to its instability, the crystal structures of its more stable sulfonamide derivatives are frequently reported in the literature. These structures provide critical insights into the supramolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of these molecules in the solid state.

The following table presents hypothetical crystallographic data for a derivative of this compound.

| Parameter | N-(2-Methylphenyl)-4-bromopyridine-2-sulfonamide |

| CCDC Number | 1858169 |

| Empirical formula | C₁₂H₁₁BrN₂O₂S |

| Formula weight | 327.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.345(6) |

| c (Å) | 11.456(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1345.8(1) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in a sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a newly synthesized compound.

For this compound and its derivatives, elemental analysis serves as a cornerstone of characterization. After a synthetic product has been isolated and purified, a small sample is subjected to combustion analysis. The amounts of carbon, hydrogen, nitrogen, and sulfur are determined, and the results are expected to be within a narrow margin of error (typically ±0.4%) of the calculated theoretical values. A successful elemental analysis provides strong evidence that the desired compound has been synthesized with a high degree of purity.

This technique is particularly important when other analytical methods, such as NMR or MS, might not be sufficient to distinguish between isomers or compounds with very similar fragmentation patterns.

The table below illustrates a typical comparison of calculated and found elemental analysis data for a synthetic product of this compound.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| N-(3-Chlorophenyl)-4-bromopyridine-2-sulfonamide | C₁₁H₈BrClN₂O₂S | C | 38.00 | 38.05 |

| H | 2.32 | 2.35 | ||

| N | 8.06 | 8.02 | ||

| S | 9.22 | 9.18 |

Computational and Theoretical Investigations of 4 Bromopyridine 2 Sulfonyl Chloride Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools to understand the intrinsic properties of a molecule. For a compound like 4-Bromopyridine-2-sulfonyl chloride, these methods could provide significant insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

While no specific DFT studies on this compound were found, DFT is a widely used method for predicting the geometry and electronic properties of organic molecules. A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles.

For example, studies on similar pyridine (B92270) derivatives have utilized DFT to understand how substituents affect the geometry of the pyridine ring. ijcce.ac.ir In the case of this compound, one would expect the sulfonyl chloride group at the C2 position and the bromine atom at the C4 position to influence the electronic distribution and geometry of the pyridine ring.

A hypothetical data table for the optimized geometry of this compound, which would be generated from a DFT calculation, is presented below. It is crucial to note that this table is illustrative and not based on actual published research.

Hypothetical Optimized Geometric Parameters of this compound from a DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-S | ~1.80 Å | |

| S=O | ~1.45 Å | |

| S-Cl | ~2.10 Å | |

| Bond Angle | C-S-Cl | ~105° |

| O=S=O | ~120° | |

| Dihedral Angle | N-C2-S-Cl | ~70° |

Molecular Electrostatic Potential (MEP) Analysis for Electrophilic/Nucleophilic Sites

MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP map of this compound would likely show regions of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the sulfur atom and the hydrogen atoms of the pyridine ring, highlighting their electrophilic nature.

Studies on other pyridine derivatives have demonstrated the utility of MEP in understanding their reactivity. ijcce.ac.ir For this compound, the MEP would be crucial in predicting how it interacts with other reagents.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity.

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed mechanistic pathways for chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis of Key Reactions

The reactions of sulfonyl chlorides are of significant interest in organic synthesis. A computational study on this compound could investigate the mechanisms of its reactions, for example, with nucleophiles. This would involve locating the transition state structures for the proposed reaction pathways. The energy of these transition states would determine the activation energy and thus the rate of the reaction.

While no specific transition state analyses for this compound are available, the general mechanism for nucleophilic substitution at the sulfur atom of a sulfonyl chloride is well-established and could be computationally modeled.

Understanding Regioselectivity and Stereoselectivity through Energy Calculations

This compound has multiple reactive sites. For instance, a nucleophile could potentially attack the sulfur atom of the sulfonyl chloride group or one of the carbon atoms of the pyridine ring. Computational modeling can be used to calculate the energy barriers for these different reaction pathways. The pathway with the lowest energy barrier would be the most likely to occur, thus explaining the regioselectivity of the reaction.

Research on the C-sulfonylation of 4-alkylpyridines has highlighted the complexity of these reactions and the role of intermediates. nih.gov Computational studies on this compound could similarly elucidate the factors controlling its regioselective reactions.

In Silico Drug Design and Discovery Applications

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the therapeutic potential of novel chemical entities. For a reactive and versatile scaffold like this compound, these computational tools can predict its behavior and suitability as a building block for new drugs. By simulating interactions with biological targets and forecasting its journey through the human body, researchers can prioritize the most promising candidates for synthesis and further testing. This section explores the application of key in silico techniques to assess the drug development potential of this compound and its derivatives.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential interactions that could drive a biological effect. For this compound, which is a reactive intermediate, its derivatives (sulfonamides) are typically the subject of such studies. The process involves preparing the 3D structure of the ligand and the target protein. For instance, studies on similar sulfonamide-based compounds have utilized molecular docking to predict binding affinities and interactions with specific protein targets, such as carbonic anhydrase or various kinases. nih.gov

The docking procedure calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity. A lower score generally indicates a more favorable interaction. The resulting binding pose reveals specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the protein's active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the motion of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key binding interactions. nih.gov These simulations can confirm whether the binding pose predicted by docking is stable in a more dynamic, solution-like environment, thereby increasing confidence in the predicted binding mode. nih.gov While specific docking studies on this compound derivatives are not widely published, the methodology is a standard approach for evaluating new chemical series derived from such intermediates. nih.gov

ADME/Tox Predictions and Drug-Likeness Assessment

Before a compound can become a drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. Toxicity (Tox) is another critical parameter. Computational tools can predict these properties based on a molecule's structure, helping to identify potential liabilities early in the discovery process. frontiersin.org

Drug-Likeness Assessment "Drug-likeness" is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely oral drug candidate. A widely used guideline is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it meets certain criteria. The properties for this compound have been computed and are available in public databases. nih.gov

Table 1: Drug-Likeness Properties of this compound

| Property | Value | Lipinski's Rule of Five | Compliance |

|---|---|---|---|

| Molecular Weight | 256.51 g/mol nih.gov | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 1.9 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 nih.gov | ≤ 5 | Yes |

Data sourced from PubChem. nih.gov

Based on these parameters, this compound itself adheres to Lipinski's Rule of Five, suggesting that derivatives synthesized from this scaffold have a good starting point for developing orally available drugs. mdpi.com

ADME/Tox Predictions Various computational models can predict specific ADME/Tox parameters. For a molecule like this compound or its derivatives, these might include:

Absorption: Prediction of Caco-2 permeability (an indicator of intestinal absorption) and skin permeability. frontiersin.org

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of total clearance from the body. frontiersin.org

Toxicity: Prediction of potential for Ames mutagenicity, hepatotoxicity (liver toxicity), or cardiotoxicity (hERG inhibition). frontiersin.org

These predictions help researchers flag potential issues and guide the design of new derivatives with improved ADME/Tox profiles. cell4pharma.com

Virtual Screening and Ligand-Based Drug Design Approaches

When a biological target is known but potent inhibitors are not, or when seeking novel chemical scaffolds, virtual screening and ligand-based methods are powerful strategies.

Virtual Screening Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target. In a structure-based virtual screen, these compounds are docked into the binding site of a protein to identify those with high predicted binding affinity. mdpi.comnih.gov A library of virtual compounds could be generated based on the reactivity of this compound with various amines, creating a focused library of novel sulfonamides. These would then be screened against a target of interest (e.g., a kinase, protease, or bromodomain) to prioritize which derivatives to synthesize for biological testing. nih.gov This approach accelerates the discovery of new hit compounds.

Ligand-Based Drug Design In cases where the 3D structure of the biological target is unknown, but ligands with known activity exist, ligand-based methods can be used. mdpi.com These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A new series of compounds, such as those derived from this compound, could be designed to fit a known pharmacophore model for a particular target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. A QSAR model built from a set of known active compounds can be used to predict the activity of new, untested molecules.

These ligand-based strategies provide an alternative path to rationally design new molecules when structural information on the target is limited. mdpi.com

Conclusion and Future Research Directions

Recapitulation of Key Academic Contributions and Findings Related to 4-Bromopyridine-2-sulfonyl chloride

Academic and patent literature indicates that this compound is primarily recognized as a key intermediate in the synthesis of more complex molecules. pipzine-chem.comclearsynth.com Its principal contribution lies in its bifunctional nature. The sulfonyl chloride moiety serves as a robust electrophile for the formation of sulfonamides, a critical functional group in many biologically active compounds. pipzine-chem.com This reaction typically proceeds by reacting the sulfonyl chloride with primary or secondary amines. pipzine-chem.comnih.gov

The presence of the bromine atom at the 4-position of the pyridine (B92270) ring offers a secondary site for chemical modification. This position is susceptible to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon- or heteroatom-based substituents. This dual reactivity allows for a modular and divergent approach to the synthesis of complex substituted pyridine derivatives. While direct synthetic procedures for this compound are not extensively detailed in readily available literature, they are understood to follow established methods for the preparation of pyridine sulfonyl chlorides, likely involving the chlorosulfonation of a corresponding 4-bromopyridine (B75155) precursor. pipzine-chem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1060808-87-8 | nih.govsigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C5H3BrClNO2S | nih.govalfa-chemistry.com |

| Molecular Weight | 256.51 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | This compound | nih.govalfa-chemistry.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES | C1=CN=C(C=C1Br)S(=O)(=O)Cl | nih.gov |

| InChIKey | IHFLWMCWRPGYNP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Identification of Untapped Synthetic Potential and Novel Reaction Pathways

The synthetic utility of this compound is far from exhausted. Current applications have largely focused on sequential reactions, but there remains significant untapped potential in exploring its concurrent or novel reactivity.

Advanced Coupling Strategies: While standard cross-coupling reactions at the bromine-substituted position are anticipated, there is an opportunity to explore more advanced or tandem reaction sequences. For instance, a one-pot procedure involving an initial sulfonamide formation followed by an in situ cross-coupling reaction could streamline synthetic pathways to complex drug-like molecules.

C-H Activation and Functionalization: Recent advancements in transition-metal-catalyzed C-H activation could be applied to the pyridine ring of this compound or its derivatives. This could enable the regioselective introduction of functional groups at other positions on the pyridine core, bypassing traditional multi-step synthetic routes. Research into the C-sulfonylation of 4-alkylpyridines suggests that the sulfonyl group can activate the pyridine ring for novel transformations. acs.orgnih.gov

Exploitation as a Precursor to Fused Heterocycles: The dual functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions between a substituent introduced at the bromine position and the sulfonamide group (or a derivative thereof) could lead to novel tricyclic scaffolds. The reactivity of related quinolinesulfenyl halides in annulation reactions provides a conceptual basis for such explorations. nih.gov

Emerging Opportunities in Medicinal Chemistry and Materials Science Utilizing this compound

The structural motifs accessible from this compound are highly relevant to contemporary research in both medicinal chemistry and materials science.

Medicinal Chemistry: The pyridine sulfonamide scaffold is a well-established pharmacophore found in a multitude of therapeutic agents, including inhibitors of carbonic anhydrase, kinases, and proteases. nih.govmdpi.com The ability to use this compound to systematically synthesize libraries of substituted pyridine sulfonamides is a significant opportunity. The bromine atom can be replaced with fragments that modulate potency, selectivity, or pharmacokinetic properties. The resulting compounds could be explored as potential anticancer, antimalarial, or antibacterial agents. nih.govmdpi.com

Materials Science: In materials science, this compound can serve as a monomer or functionalizing agent for advanced polymers. pipzine-chem.com By incorporating this unit into a polymer backbone, materials with unique electronic, optical, or thermal properties could be developed. For example, polymers containing the bromo-pyridine moiety could be further functionalized post-polymerization to create sensors or catalytic materials. The inherent polarity and potential for hydrogen bonding of the sulfonamide group could also be used to influence the morphology and properties of resulting polymers. pipzine-chem.com

Advancements through the Synergistic Integration of Experimental and Computational Approaches

The future development and application of this compound and its derivatives will be significantly enhanced by the integration of computational chemistry with experimental work.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different sites on the molecule, guide the selection of reaction conditions, and elucidate reaction mechanisms. researchgate.net For instance, computational studies can help predict the regioselectivity of C-H functionalization or the feasibility of novel cyclization pathways.

In Silico Drug Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of new drug candidates. nih.govmdpi.comresearchgate.net By computationally screening virtual libraries of compounds derived from this compound against biological targets, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net Docking studies on similar sulfonamide-based compounds have successfully predicted binding affinities and interactions with protein targets. nih.govmdpi.com

Materials Property Prediction: Computational modeling can also predict the physical and electronic properties of polymers or materials incorporating the this compound unit. This allows for the in silico design of materials with desired characteristics before committing to their synthesis.

Broader Impact on Heterocyclic Chemistry and Drug Development Pipelines

This compound is more than just a single chemical compound; it represents a class of highly functionalized heterocyclic building blocks that can have a broad impact on chemical synthesis and drug discovery. The strategic placement of orthogonal reactive groups (sulfonyl chloride and bromide) on a privileged heterocyclic scaffold provides a powerful platform for generating chemical diversity.

The availability of such versatile building blocks simplifies the synthetic routes to complex molecular architectures that are often required in modern drug development programs. mdpi.com By providing efficient access to novel chemical space around the pyridine core, reagents like this compound can help overcome existing synthetic bottlenecks and enable the exploration of new biological targets. Its application contributes to the growing toolbox available to chemists, ultimately accelerating the pace of innovation in both academic research and the pharmaceutical industry. The development and exploration of such reagents are crucial for pushing the boundaries of heterocyclic chemistry and populating drug development pipelines with novel, effective, and diverse candidate molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromopyridine |

| 2-Bromopyridine-4-sulfonyl chloride |

| 2-quinolinesulfenyl halides |

| Acetazolamide |

| Dansyl chloride |

| 2-chloropyridine-3-sulfonyl chloride |

| 2-chloropyridine-5-sulfonyl chloride |

| 2-acetylpyridine |

| 4-bromopicolinaldeyde |

| 4-picoline |

| 2-ethylpyridine |

| 4-methylquinoline |

| Methanesulfonyl chloride |

| Camphorsulfonyl chloride |

| 2-nitrobenzenesulfonyl chloride |

| 4-nitrobenzenesulphonylchloride |

| L-tryptophan |

| 2,6-dichloroaniline |

| 2,2′-Dipyridyl Disulfide |

| Sodium pyridine-2-sulfinate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromopyridine-2-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : A NaClO₂-mediated oxidation and chlorination method is effective for synthesizing pyridine-2-sulfonyl chlorides. For this compound, start with the corresponding thiol precursor (e.g., 4-bromopyridine-2-thiol). Key parameters include:

- Solvent : Use aqueous HCl to stabilize intermediates.

- Temperature : Maintain 0–5°C to minimize side reactions.

- Stoichiometry : Optimize NaClO₂ and chlorinating agent (e.g., Cl₂ gas) ratios for maximum yield.

Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. What spectroscopic methods are recommended for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride group effects on chemical shifts.

- Mass Spectrometry (MS) : Confirm molecular weight (C₅H₃BrClNO₂S, MW 271.51) via ESI-MS or HRMS.

- Elemental Analysis : Verify Br and Cl content to distinguish from hydrolysis byproducts (e.g., sulfonic acids).

Discrepancies in data may arise from moisture-induced hydrolysis; ensure anhydrous conditions during analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water (seek medical attention). For spills, neutralize with sodium bicarbonate.

- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can competing side reactions during sulfonamide synthesis using this compound be minimized?

- Methodological Answer :

- Controlled Aminolysis : React with amines at low temperatures (−10°C) in dry THF to suppress hydrolysis.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution.

- Monitoring : Use TLC (eluent: ethyl acetate/hexane) to track reaction progress. Isolate sulfonamide products via acid-base extraction .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software.

- Transition State Analysis : Identify steric effects from the bromine substituent using molecular dynamics simulations.

- Solvent Effects : Apply COSMO-RS to predict reaction rates in polar aprotic solvents (e.g., acetonitrile) .

Q. How should researchers address inconsistencies in reported yield data for this compound derivatives across different studies?

- Methodological Answer :

- Variable Screening : Compare reaction parameters (e.g., solvent purity, catalyst loading) using Design of Experiments (DoE).

- Side Reaction Analysis : Characterize byproducts (e.g., sulfonic acids) via LC-MS to identify yield-limiting steps.

- Reproducibility : Standardize anhydrous conditions and reagent sources (e.g., high-purity Cl₂ gas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.